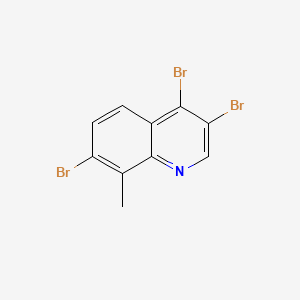

3,4,7-Tribromo-8-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1211295-94-1 |

|---|---|

Molecular Formula |

C10H6Br3N |

Molecular Weight |

379.877 |

IUPAC Name |

3,4,7-tribromo-8-methylquinoline |

InChI |

InChI=1S/C10H6Br3N/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,1H3 |

InChI Key |

LMGBGRABUJTHBO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C(C(=CN=C12)Br)Br)Br |

Synonyms |

3,4,7-Tribromo-8-methylquinoline |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4,7 Tribromo 8 Methylquinoline

Strategic Approaches to Regioselective Tribromination of Quinoline (B57606) Cores

Achieving a specific tribromination pattern on a quinoline ring, such as the 3,4,7-substitution on 8-methylquinoline (B175542), is a synthetic challenge. The electronic nature of the quinoline nucleus, with the benzene (B151609) ring being generally more susceptible to electrophilic attack than the pyridine (B92270) ring, dictates the initial sites of substitution. However, reaction conditions, catalysts, and the specific brominating agents employed can be manipulated to achieve desired regiochemical outcomes.

Direct halogenation using N-Bromosuccinimide (NBS) is a versatile and widely used method for the bromination of heterocyclic systems, including quinolines. thieme-connect.comrsc.org NBS is favored for its ability to provide a low, steady concentration of bromine, which can help control the selectivity of the reaction. The synthesis of polybromoquinolines, which are valuable synthetic intermediates, has been achieved using NBS-mediated protocols. rsc.org For instance, NBS has been successfully employed in the cascade electrophilic bromination and cyclization of N-(3-phenylprop-2-ynyl)anilines to yield 3,6,8-tribromoquinolines. thieme-connect.com

The reaction conditions, such as solvent and temperature, play a crucial role in the outcome of NBS-mediated brominations. These reactions can proceed under metal-free conditions and often with good functional group tolerance. rsc.org The mechanism can involve both electrophilic and radical pathways, with NBS acting not only as an electrophile but also as an oxidant, particularly in the transformation of tetrahydroquinolines to bromoquinolines. rsc.orgnih.gov

Table 1: Examples of NBS-Mediated Bromination of Quinoline and Related Systems

| Starting Material | Brominating Agent | Key Conditions | Product(s) | Reference |

|---|---|---|---|---|

| N-(3-phenylprop-2-ynyl)aniline | NBS | DCM, rt, air | 3,6,8-tribromo-4-phenylquinolines | thieme-connect.com |

| 4-phenyltetrahydroquinoline | NBS | DCM | Polybromoquinolines | nih.gov |

| 8-aminoquinoline amides | Alkyl bromides (source) | Cu(OAc)₂·H₂O, DMSO, 100 °C | C5-brominated products | beilstein-journals.org |

| 1,2,3,4-tetrahydroquinoline (B108954) (THQ) | Br₂ | Various | Mono-, di-, and tribromoquinolines | nih.gov |

Electrophilic aromatic substitution is a fundamental mechanism for the halogenation of quinolines. The quinoline ring system's reactivity towards electrophiles is complex. The benzene portion is generally activated, while the pyridine ring is deactivated. However, the positions on the pyridine ring, such as C3, can be susceptible to attack under certain conditions, particularly through addition-elimination mechanisms or electrophilic cyclization of functionalized precursors. nih.gov

In the context of 8-methylquinoline, the methyl group is an activating, ortho-, para-director, which would favor substitution at the C7 and C5 positions. The nitrogen atom deactivates the pyridine ring, making electrophilic attack on the C3 and C4 positions less favorable than on the benzene ring. However, forcing conditions or specific catalytic systems can overcome these inherent reactivity patterns. For example, the electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like Br₂ proceeds via a 6-endo-dig pathway to afford 3-bromoquinolines. nih.gov

The mechanism of polybromination often involves a stepwise process. For instance, in the NBS-mediated conversion of tetrahydroquinolines, an initial electrophilic bromination of the electron-rich aryl ring is proposed, followed by further transformations. rsc.org The presence of multiple bromine atoms with different reactivities on the quinoline ring provides opportunities for further functionalization. rsc.org

While electrophilic substitution is a primary pathway, radical mechanisms can also play a significant role in bromination reactions, especially when using NBS. rsc.org Visible light or radical initiators can promote the formation of bromine radicals from NBS, leading to substitution via a radical pathway. nih.govacs.org

A proposed mechanism for the formation of multibromoquinolines from tetrahydroquinolines involves a combination of electrophilic bromination and radical dehydrogenation. rsc.orgrsc.org In this dual role, NBS first acts as an electrophilic reagent and subsequently as an oxidant to facilitate dehydrogenation via a radical process. nih.gov Such radical-mediated pathways can influence the regioselectivity of the bromination, potentially allowing for substitution at positions not favored by purely electrophilic mechanisms. For example, a bromine radical can react with an appropriate precursor to form an iminyl radical, which can then cyclize with the aryl ring to construct the quinoline skeleton. nih.govacs.org

Synthesis via Precursor Functionalization and Cyclization

An alternative and powerful strategy for constructing highly substituted quinolines like 3,4,7-Tribromo-8-methylquinoline involves building the heterocyclic ring from acyclic precursors that already contain the required bromine atoms. This approach circumvents the potential regioselectivity issues associated with direct bromination of the quinoline core and leverages a variety of classic and modern ring-closing reactions.

Many classical named reactions for quinoline synthesis can be adapted to use brominated starting materials. These methods assemble the quinoline scaffold by forming one or two rings in the key cyclization step.

Skraup and Doebner-von Miller Reactions: These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds (or their precursors like glycerol). nih.govpharmaguideline.com By starting with a brominated aniline (B41778), such as 2,4-dibromo-3-methylaniline, one could theoretically construct the desired quinoline ring. For example, the synthesis of 8-bromo-2-methylquinoline has been achieved from 2-bromoaniline and crotonaldehyde in a Doebner-von Miller type reaction. nih.gov This demonstrates the principle of incorporating a bromine atom from the aniline precursor.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.commdpi.com A suitably substituted and brominated 2-aminobenzaldehyde could be a key precursor in this approach.

Combes Synthesis: The acid-catalyzed condensation of an arylamine with a 1,3-dicarbonyl compound is another route to quinolines. pharmaguideline.com Using a brominated arylamine would embed the bromine atoms into the final quinoline product.

The success of these methods depends on the stability and reactivity of the brominated precursors under the often harsh reaction conditions (e.g., strong acids, high temperatures) required for cyclization. nih.gov

Table 2: Overview of Classical Quinoline Syntheses Adaptable for Brominated Precursors

| Reaction Name | General Reactants | Potential Brominated Precursor | Reference |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Brominated Aniline | pharmaguideline.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Brominated Aniline | nih.govnih.gov |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone | Brominated 2-Aminoaryl Aldehyde/Ketone | mdpi.com |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | Brominated Arylamine | pharmaguideline.com |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Brominated Isatin or Carbonyl | iipseries.org |

Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netrsc.org MCRs offer significant advantages in terms of operational simplicity and atom economy for the synthesis of heterocyclic compounds like quinolines. researchgate.net

Several MCRs have been developed for the construction of the quinoline scaffold. nih.gov For instance, a three-component reaction of an aniline, an aldehyde, and a ketone can yield quinolines, sometimes catalyzed by agents like silver triflate. nih.gov To synthesize this compound, one could envision an MCR strategy where one or more of the starting components are pre-brominated. This approach allows for the direct assembly of the complex, substituted target molecule in a convergent manner, potentially avoiding multiple protection-deprotection and functionalization steps. The development of MCRs that are tolerant of various functional groups makes this a viable and attractive strategy for generating libraries of substituted quinolines. nih.govnih.gov

Derivatization of 8-Methylquinoline and its Brominated Analogues

The synthesis of this compound can be approached through the direct derivatization of 8-methylquinoline or its partially brominated analogues. The regioselectivity of bromination on the quinoline ring is highly dependent on the reaction conditions and the directing effects of existing substituents. The methyl group at the 8-position is an ortho-, para-directing group, which influences the positions of electrophilic substitution.

Research into the bromination of 8-substituted quinolines has shown that the reaction can yield a mixture of mono- and di-bromo derivatives. For instance, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline often results in substitution at the 5- and 7-positions. Achieving tribromination at the 3, 4, and 7 positions of 8-methylquinoline is a complex task that necessitates precise control over the reaction sequence and conditions to achieve the desired substitution pattern.

Advanced bromination strategies may involve a stepwise approach. For example, an initial bromination could target the most activated positions, followed by subsequent brominations under different conditions to introduce bromine atoms at the less reactive sites. The presence of the methyl group at the 8-position will electronically influence the pyridine and benzene rings, guiding the substitution pattern.

Catalytic Systems in the Synthesis of Substituted Quinolines

Catalytic systems offer powerful tools for the construction of the quinoline core with high levels of control over substitution patterns. These methods can be broadly categorized into transition metal-catalyzed reactions and metal-free approaches.

Transition metals are extensively used in the synthesis of quinolines through various coupling and annulation reactions. These methods often involve the construction of the quinoline ring from acyclic precursors, allowing for the pre-functionalization of the starting materials to achieve the desired substitution in the final product.

Palladium: Palladium-catalyzed reactions are highly versatile for quinoline synthesis. Methods such as the Heck, Suzuki, and Sonogashira couplings can be employed to build the quinoline scaffold from appropriately substituted anilines and alkynes or alkenes. For the synthesis of this compound, a strategy could involve the coupling of a brominated aniline derivative with a functionalized alkyne or alkene, followed by cyclization. Palladium-catalyzed C-H activation and annulation strategies are also powerful tools for constructing polysubstituted quinolines.

Copper: Copper-catalyzed reactions provide an economical and efficient alternative for quinoline synthesis. Copper catalysts can promote domino reactions, cascade cyclizations, and multicomponent reactions to afford highly substituted quinolines. For instance, a copper-catalyzed tandem synthesis could involve the reaction of an appropriately substituted aniline with alkynes to construct the quinoline core.

Nickel: Nickel catalysts, being more earth-abundant and cost-effective than palladium, have gained prominence in quinoline synthesis. Nickel-catalyzed dehydrogenative coupling and condensation reactions can be employed to synthesize quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols. This approach offers a sustainable route to a wide range of polysubstituted quinolines.

Manganese and Zinc: Manganese and zinc-based catalytic systems are emerging as sustainable alternatives for N-heterocycle synthesis. Manganese complexes have been shown to catalyze the synthesis of quinolines from amino alcohols and ketones through a metal-ligand cooperative mechanism. Zinc catalysts have been utilized in C-H alkenylation of quinoline N-oxides and in multicomponent reactions to produce substituted quinolines.

| Transition Metal | Key Reaction Types | Potential Application for this compound Synthesis |

| Palladium | Cross-coupling (Suzuki, Heck, Sonogashira), C-H activation, Annulation | Coupling of a pre-brominated aniline with a functionalized alkyne/alkene followed by cyclization. |

| Copper | Domino reactions, Cascade cyclizations, Multicomponent reactions | One-pot synthesis from a brominated aniline, an aldehyde, and an alkyne. |

| Nickel | Dehydrogenative coupling, Condensation reactions | Synthesis from a brominated α-2-aminoaryl alcohol and a ketone. |

| Manganese | Metal-ligand cooperative catalysis | Synthesis from a brominated amino alcohol and a ketone. |

| Zinc | C-H alkenylation, Multicomponent reactions | Construction of the quinoline core from three or more components including a brominated precursor. |

In recent years, metal-free catalytic approaches for quinoline synthesis have gained significant attention due to their environmental benefits and avoidance of toxic metal residues. These methods often rely on the use of organocatalysts, iodine, or Brønsted/Lewis acids to promote the cyclization reactions.

Iodine-catalyzed reactions, for example, can facilitate the functionalization of C(sp3)-H bonds and subsequent tandem cyclization to form quinoline derivatives. Organocatalytic methods, employing simple organic molecules as catalysts, can also be used to construct the quinoline scaffold through various annulation strategies. These metal-free conditions offer a milder and often more sustainable alternative to traditional metal-catalyzed processes. A facile functionalization of C(sp3)–H bonds and tandem cyclization strategy to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines has been developed, avoiding the need for transition metals. nih.govacs.org

The regioselectivity and efficiency of transition metal-catalyzed reactions are critically dependent on the nature of the ligands coordinated to the metal center. The rational design and optimization of ligands are therefore crucial for achieving the desired substitution pattern in complex molecules like this compound.

Ligands can influence the electronic and steric properties of the metal catalyst, thereby controlling the reactivity and selectivity of the reaction. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand can determine the rate of oxidative addition and reductive elimination, ultimately affecting the yield and purity of the product. Bidentate and bulky monodentate ligands are often employed to enhance catalyst stability and promote challenging coupling reactions. The development of highly tunable quinoline-based fluorescent probes has been achieved through the regioselective palladium-catalyzed cross-coupling, highlighting the importance of catalyst and ligand selection. nih.gov

Computational studies and high-throughput screening are increasingly used to accelerate the discovery of optimal ligands for specific transformations. By fine-tuning the ligand structure, it is possible to direct the catalytic reaction to a specific pathway, leading to the desired regioisomer with high selectivity.

Green Chemistry Principles in Quinoline Synthesis

The application of green chemistry principles to the synthesis of quinolines is essential for developing sustainable and environmentally benign processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.

Performing reactions in the absence of conventional organic solvents or in water are key tenets of green chemistry.

Solvent-Free Conditions: Solvent-free, or neat, reactions offer several advantages, including reduced solvent waste, lower costs, and often faster reaction rates due to higher reactant concentrations. For quinoline synthesis, solvent-free conditions can be achieved through thermal or microwave-assisted methods. These approaches are particularly attractive for industrial applications where large-scale production is required. A series of quinoline derivatives has been synthesized from the reactions of 2-aminoacetophenone and 2-aminobenzophenone with different ketones in the presence of caesium iodide under solvent-free and thermal conditions. researchgate.net

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of quinolines in aqueous media has been explored using various catalytic systems. eurekaselect.comingentaconnect.comrsc.orgthieme-connect.comacs.org The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can sometimes lead to enhanced reactivity and selectivity compared to organic solvents. eurekaselect.comingentaconnect.com The development of water-soluble catalysts and surfactants has further expanded the scope of aqueous-phase quinoline synthesis. A straightforward and efficient method for the synthesis of quinolines via the Friedländer reaction of 2-aminobenzaldehyde with various ketones or malononitrile in water without using any catalyst at 70 °C has been reported. thieme-connect.com

| Green Chemistry Approach | Description | Advantages |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often under thermal or microwave conditions. | Reduced waste, lower cost, potentially faster reactions, simplified purification. |

| Aqueous Reactions | Water is used as the reaction solvent. | Non-toxic, non-flammable, abundant, can enhance reactivity and selectivity. |

Atom Economy and Reaction Efficiency

The concept of atom economy, a central tenet of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of polyhalogenated aromatic compounds like this compound, the choice of brominating agent and reaction pathway significantly influences the atom economy.

A plausible, albeit not explicitly documented, synthetic route to this compound likely involves the direct, multi-step bromination of 8-methylquinoline. Traditional electrophilic bromination reactions often utilize molecular bromine (Br₂). While effective, the use of Br₂ can lead to the formation of hydrogen bromide (HBr) as a stoichiometric byproduct, thereby reducing the atom economy.

A more atom-economical approach involves the use of brominating agents where both bromine atoms are potentially utilized, or where the leaving group is benign. N-Bromosuccinimide (NBS) is a common alternative to molecular bromine. In a hypothetical synthesis, the reaction of 8-methylquinoline with a suitable excess of NBS in a strong acid like concentrated sulfuric acid could lead to the desired tribrominated product. The reaction proceeds via electrophilic aromatic substitution, with the strong acid activating the quinoline ring towards bromination.

The reaction efficiency is another critical metric, encompassing not only the chemical yield but also factors such as reaction time, temperature, and the ease of product isolation. Optimizing these parameters is crucial for a sustainable synthetic process. For instance, a study on the bromination of 8-methylquinoline with NBS in concentrated H₂SO₄ was conducted at a low temperature (5°C) over 18 hours. While specific yields for the tribrominated product are not provided in the available literature, careful control of stoichiometry and reaction conditions would be paramount to maximizing the yield of this compound while minimizing the formation of mono- and di-brominated intermediates.

The table below illustrates a comparative analysis of different potential bromination methods for the synthesis of a tribrominated quinoline, highlighting the trade-offs between atom economy and other reaction parameters.

| Brominating Agent | Co-product | Theoretical Atom Economy (%) for Tribromination | General Reaction Conditions |

| **Molecular Bromine (Br₂) ** | Hydrogen Bromide (HBr) | Lower | Can be harsh, may require a catalyst |

| N-Bromosuccinimide (NBS) | Succinimide | Higher | Milder conditions often possible |

| Tribromoisocyanuric Acid (TBCA) | Cyanuric Acid | High | Often used for greener halogenations rsc.org |

It is important to note that while TBCA offers high atom economy and its byproduct, cyanuric acid, can be potentially recovered and reused, its application to the specific synthesis of this compound has not been reported. rsc.org

Catalyst Reusability and Sustainability

In the broader context of quinoline synthesis and functionalization, the use of recoverable and reusable catalysts is a key strategy for enhancing the sustainability of the process. While the direct bromination of 8-methylquinoline may not always be catalytic, the synthesis of the 8-methylquinoline precursor itself can be designed to incorporate heterogeneous catalysts.

Modern synthetic routes to quinolines often employ metal-based catalysts. For instance, various catalyst-promoted reactions have been reported for the synthesis of quinoline derivatives, utilizing catalysts based on silver, titanium, iridium, iron, gold, and nickel. nih.gov The sustainability of these methods is significantly improved when the catalyst can be easily separated from the reaction mixture and reused over multiple cycles without a significant loss of activity.

Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous in this regard. They can be recovered by simple filtration or magnetic separation. Research in the field of quinoline synthesis has highlighted the use of Brønsted acid functionalized metal-organic frameworks and other solid acid catalysts that demonstrate good reusability. nih.gov For example, a Brønsted acid functionalized g-C₃N₄ has been shown to be a promising metal-free heterogeneous catalyst for quinoline synthesis, with the ability to be recycled for up to six cycles with only a marginal drop in yield. nih.gov

The table below provides examples of catalyst systems used in quinoline synthesis and their reported reusability, illustrating the potential for sustainable precursor synthesis.

| Catalyst System | Type | Reaction | Reusability |

| Brønsted acid functionalized g-C₃N₄ | Metal-free heterogeneous | Friedländer synthesis | Recyclable for up to 6 cycles nih.gov |

| MIL-53(Al)-SO₃H | Metal-Organic Framework | Friedländer synthesis | Good reusability reported nih.gov |

| Various Nanoparticle Catalysts (Ag, Ti, Ir, etc.) | Heterogeneous | Various quinoline syntheses | Generally designed for recovery and reuse nih.gov |

Mechanistic Investigations of Bromination and Derivatization Reactions

Elucidation of Reaction Pathways for Bromine Introduction

The synthesis of brominated quinolines can be achieved through various methods, including the electrophilic cyclization of nitrogen-containing benzene (B151609) derivatives using reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂). rsc.org However, the synthesis of polybromoquinolines is less commonly reported. rsc.org The regioselectivity of bromination is a significant challenge in the synthesis of substituted quinolines. nih.gov

Electrophilic Aromatic Substitution Mechanisms

The bromination of aromatic compounds typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism. libretexts.orgnih.gov This process generally involves a two-step mechanism. libretexts.org In the initial, rate-determining step, the electrophile attacks the aromatic ring to form a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgnih.gov This intermediate is stabilized by resonance. libretexts.org In the subsequent fast step, a proton is lost from the arenium ion, leading to the formation of the substituted aromatic product and restoration of the aromatic system. libretexts.org

In the context of quinoline (B57606), which consists of a benzene ring fused to a pyridine (B92270) ring, electrophilic substitution preferentially occurs on the more electron-rich benzene ring at positions 5 and 8. quimicaorganica.org The directing influence of substituents on the quinoline ring plays a crucial role in determining the position of bromination. For instance, the bromination of 8-substituted quinolines can lead to mono- or di-bromo derivatives depending on the reaction conditions and the nature of the substituent. acgpubs.org

A proposed mechanism for the electrophilic bromination of a substituted aniline (B41778) involves the attack of the electrophile on the aryl ring, activated by the amino group, to yield a bromo-quinoline. rsc.org

Radical Reaction Pathways

In addition to electrophilic substitution, radical reaction pathways can also contribute to the bromination of quinoline derivatives, particularly when using reagents like N-Bromosuccinimide (NBS). rsc.orgnumberanalytics.com NBS is a convenient source of the bromine radical (Br•). wikipedia.org The mechanism of radical bromination involves three main stages: initiation, propagation, and termination. numberanalytics.com

Initiation: This step involves the formation of radicals, often through the homolytic cleavage of the N-Br bond in NBS, which can be initiated by light or a radical initiator like AIBN (azobisisobutyronitrile). rsc.orgnumberanalytics.com

Propagation: A bromine radical abstracts a hydrogen atom from the substrate to form a carbon-centered radical and hydrogen bromide (HBr). numberanalytics.com This carbon radical then reacts with a bromine source, such as Br₂ generated in situ, to yield the brominated product and another bromine radical, continuing the chain reaction. numberanalytics.com

Termination: The reaction ceases when radicals combine with each other.

Studies have shown that the dehydrogenation and 3-bromination of tetrahydroquinoline can occur via a radical pathway. rsc.org For example, the NBS-mediated bromination/dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) to produce 4,6,8-tribromoquinoline has been reported to proceed in the presence of AIBN under irradiation. rsc.org

Role of Specific Reagents (e.g., NBS as Electrophile and Oxidant)

N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, capable of acting as both an electrophile and an oxidant. rsc.orgrsc.orgorganic-chemistry.org Its utility as a brominating agent stems from its ability to provide a low, constant concentration of molecular bromine (Br₂) in solution, which can then act as the electrophile. masterorganicchemistry.com This is particularly advantageous as it minimizes side reactions often observed with the direct use of liquid Br₂. masterorganicchemistry.com

In the context of quinoline chemistry, NBS has been employed for the bromination of electron-rich aromatic compounds, including various aromatic heterocycles. wikipedia.org Mechanistic studies on the NBS-mediated transformation of tetrahydroquinolines have revealed that NBS can function as an electrophilic reagent for bromination and as an oxidant for the dehydrogenation of the tetrahydroquinoline ring via a radical pathway. rsc.org This dual reactivity allows for one-pot synthesis of multi-bromoquinolines from tetrahydroquinoline precursors. rsc.orgrsc.org The reaction is believed to proceed through an initial electrophilic bromination of the aromatic ring, followed by a radical-mediated dehydrogenation process. rsc.org

Reactivity of Bromine Substituents on the Quinoline Ring

The bromine atoms on the quinoline ring of compounds like 3,4,7-Tribromo-8-methylquinoline are not merely passive substituents. They serve as versatile handles for further molecular elaboration through various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Facilitated by Activating Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, where a nucleophile displaces a leaving group, such as a halide. wikipedia.orgbyjus.com Aromatic rings themselves are typically electron-rich and thus not prone to nucleophilic attack. However, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group can activate the ring towards nucleophilic substitution. wikipedia.orgpressbooks.pubmasterorganicchemistry.com These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism is a two-step process: pressbooks.pub

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). pressbooks.pub

Elimination: The leaving group departs, restoring the aromaticity of the ring. pressbooks.pub

In the case of bromoquinolines, the nitrogen atom in the quinoline ring acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack, especially at the ortho and para positions relative to the nitrogen. wikipedia.org This reactivity can be further enhanced by other electron-withdrawing substituents on the ring. The resulting polybromoquinolines can undergo further reactions, such as classic metal-catalyzed cross-coupling reactions, with good regioselectivity. rsc.org For example, Sonogashira coupling has been shown to occur regioselectively at the C6-position of a dibromoquinoline. rsc.org

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.orgorganic-chemistry.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orguwindsor.ca The DMG, which is usually a Lewis basic functional group, coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. wikipedia.org

Common directing groups include amides, ethers, and tertiary amines. wikipedia.org The strength of the directing group can influence the efficiency of the lithiation. harvard.edu For π-deficient heterocycles like pyridine, a directing group is generally required for successful lithiation. uwindsor.ca In the context of quinolines, the nitrogen atom itself can act as a directing group, although its influence can be modulated by other substituents present on the ring. Lithiation of quinoline and isoquinoline (B145761) can be a competing reaction pathway. quimicaorganica.org The presence of a halogen, such as bromine, can also influence the outcome, as halogen-lithium exchange can compete with or even dominate over directed lithiation, depending on the conditions and the specific halide. uwindsor.ca

Table of Research Findings on Bromination and Derivatization Reactions

| Reaction Type | Reagent(s) | Substrate | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Electrophilic Bromination | Br₂ | 8-Hydroxyquinoline (B1678124) | 5,7-Dibromo-8-hydroxyquinoline | Reaction with two equivalents of bromine in chloroform (B151607) gives the dibromo product in excellent yield. | nih.gov |

| Electrophilic Bromination | NBS, H₂SO₄ | 8-Methylquinoline (B175542) | 5-Bromo-8-methylquinoline | Reaction at low temperature affords the monobrominated product. | |

| Bromination/Dehydrogenation | NBS | 1,2,3,4-Tetrahydroquinoline | 4,6,8-Tribromoquinoline | Reaction proceeds in the presence of AIBN under irradiation. | rsc.org |

| Nucleophilic Aromatic Substitution | Amines | 5,10,15-Triphenylporphyrin | 5-Amino-10,15,20-triphenylporphyrins | Substitution occurs at the free meso-position. | nih.gov |

| Directed Ortho-Metalation | n-BuLi, Electrophile | Anisole | Ortho-substituted anisole | The methoxy (B1213986) group directs lithiation to the ortho position. | wikipedia.org |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Bromosuccinimide (NBS) |

| Bromine (Br₂) |

| Quinoline |

| 8-Methylquinoline |

| Tetrahydroquinoline |

| 4,6,8-Tribromoquinoline |

| AIBN (Azobisisobutyronitrile) |

| Hydrogen bromide (HBr) |

| 5,7-Dibromo-8-hydroxyquinoline |

| 8-Hydroxyquinoline |

| 5-Bromo-8-methylquinoline |

| 5,10,15-Triphenylporphyrin |

| 5-Amino-10,15,20-triphenylporphyrins |

| Anisole |

| n-Butyllithium |

| 8-Bromo-3,4-dihydroisoquinoline |

| 8-Substituted-3,4-dihydroisoquinolines |

| Isoquinoline |

| Pyridine |

Kinetics and Thermodynamics of Synthetic Transformations

The synthesis of polyhalogenated quinolines, such as this compound, involves a series of electrophilic aromatic substitution reactions. The kinetics and thermodynamics of these transformations are critical in determining the feasibility, rate, and selectivity of the bromination process. Understanding these factors allows for the optimization of reaction conditions to achieve the desired product with high yield and purity. While specific quantitative kinetic and thermodynamic data for the formation of this compound are not extensively detailed in the available literature, the principles can be understood by examining the bromination of quinoline and its derivatives.

For electrophilic aromatic substitution reactions like bromination, the formation of the positively charged intermediate, often referred to as a sigma complex or benzenonium ion, is generally the rate-determining step. libretexts.org This is because the aromaticity of the quinoline ring system is temporarily disrupted, which requires a significant activation energy. The subsequent deprotonation to restore aromaticity is a fast step. libretexts.org

The stepwise bromination of 8-methylquinoline to yield this compound would involve several such electrophilic substitution steps. The initial bromination is influenced by the directing effects of the methyl group and the nitrogen atom in the quinoline ring. The electron-donating methyl group at the C-8 position activates the carbocyclic ring for electrophilic attack. Conversely, the pyridine ring is generally deactivated due to the electron-withdrawing nature of the nitrogen atom, especially under acidic conditions where it is protonated.

The rate of each subsequent bromination step would be affected by the bromine atoms already present on the ring. Bromine atoms are deactivating due to their inductive electron-withdrawing effect, which would slow down subsequent substitution reactions. However, they are ortho-, para-directing, which guides the position of the next incoming electrophile. The precise determination of the rate-limiting step in the formation of a tribrominated product would require detailed kinetic studies, monitoring the concentration of intermediates over time. Such studies for closely related compounds indicate that the initial attack by the electrophile is the kinetically significant step.

Equilibrium studies in the context of the synthesis of this compound are primarily concerned with the distribution of various brominated products. The final product distribution is a reflection of the relative thermodynamic stabilities of the possible isomers and the kinetic control of the reaction pathways. The regioselectivity of the bromination of 8-substituted quinolines is highly dependent on the reaction conditions, including the stoichiometry of the brominating agent, the solvent, and the temperature. researchgate.net

For instance, studies on the bromination of 8-hydroxyquinoline have shown that controlling the equivalents of bromine allows for the selective formation of mono- or di-bromo derivatives. The use of 1.5 equivalents of bromine can lead to a mixture of products, whereas employing 2.1 equivalents can drive the reaction towards the dibrominated product with high conversion. researchgate.net This indicates that the relative rates of the first and second bromination steps can be manipulated to control the product outcome.

In the case of 8-aminoquinoline, the reaction with 1.5 equivalents of bromine yielded a mixture of 5,7-dibromo-8-aminoquinoline and 5-bromo-8-aminoquinoline, while 2 equivalents of bromine led to the complete conversion to the dibrominated product. researchgate.net This highlights the thermodynamic favorability of the dibrominated product under conditions of excess brominating agent.

The synthesis of a specific tribromo-isomer like this compound would require careful optimization of these conditions to favor the desired substitution pattern over other possible isomers. The directing effects of the existing substituents at each stage of the reaction play a crucial role in the final product distribution.

Below are tables summarizing the product distribution in the bromination of related 8-substituted quinolines, which illustrate the principles of kinetic and thermodynamic control over these reactions.

Table 1: Product Distribution in the Bromination of 8-Hydroxyquinoline

| Entry | Equivalents of Br₂ | Solvent | Product(s) | Ratio | Reference |

| 1 | 1.5 | CH₃CN | 5,7-dibromo-8-hydroxyquinoline & 7-bromo-8-hydroxyquinoline | Mixture | acgpubs.org |

| 2 | 2.1 | CH₃CN / CHCl₃ | 5,7-dibromo-8-hydroxyquinoline | Sole Product (90% Yield) | researchgate.net |

Table 2: Product Distribution in the Bromination of 8-Aminoquinoline

| Entry | Equivalents of Br₂ | Solvent | Product(s) | Ratio | Reference |

| 1 | 1.5 | CH₂Cl₂ | 5,7-dibromo-8-aminoquinoline & 5-bromo-8-aminoquinoline | 42:58 | researchgate.netacgpubs.org |

| 2 | 2.0 | CH₂Cl₂ | 5,7-dibromo-8-aminoquinoline | Quantitative Yield | researchgate.net |

These studies on related compounds underscore that achieving a specific polysubstituted pattern, such as in this compound, is a significant synthetic challenge that relies on a deep understanding of the underlying kinetics and thermodynamics of the electrophilic substitution reactions involved.

Chemical Transformations and Derivatization Strategies of 3,4,7 Tribromo 8 Methylquinoline

Cross-Coupling Reactions at Bromine Sites

The three bromine substituents on the quinoline (B57606) ring are prime handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electronic and steric differences between the bromine atoms at the C3, C4, and C7 positions may allow for selective or sequential functionalization under carefully controlled conditions.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. chembuyersguide.com This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boron reagents.

For a substrate like 3,4,7-tribromo-8-methylquinoline, Suzuki-Miyaura coupling would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl groups. Research on related polyhalogenated quinolines, such as 5,7-dibromo-8-hydroxyquinoline, has demonstrated the feasibility of this transformation. The reactivity of the different bromine atoms would likely depend on the specific catalyst and reaction conditions employed. Generally, in polyhalogenated systems, the order of reactivity can be influenced by both electronic effects and steric hindrance.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. chembuyersguide.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

| Component | Example Reagents and Conditions | Role |

|---|---|---|

| Substrate | Aryl Bromide (e.g., Bromoquinoline) | Electrophile |

| Coupling Partner | Phenylboronic acid, Heteroarylboronic acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane/Water, Toluene, DMF | Reaction Medium |

| Temperature | Room temperature to 100 °C | Provides energy for the reaction |

The Sonogashira coupling is a fundamental reaction for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method allows for the direct installation of alkynyl moieties onto the quinoline core, which are valuable precursors for further transformations or as components in functional materials.

Applying this to this compound would enable the synthesis of various alkynylated derivatives. Studies on other chloro- and bromoquinolines have shown that the Sonogashira reaction is an effective functionalization tool. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

Table 2: Typical Conditions for Sonogashira Coupling of Haloquinolines

| Component | Example Reagents and Conditions | Role |

|---|---|---|

| Substrate | Aryl Halide (e.g., Bromoquinoline) | Electrophile |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |

| Co-catalyst | CuI | Facilitates alkyne activation |

| Base | Et₃N, Diisopropylamine | Neutralizes HX by-product, solvent |

| Solvent | THF, DMF, 1,4-Dioxane | Reaction Medium |

| Temperature | Room temperature to 90 °C | Reaction Rate Control |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high functional group tolerance, allowing for the formation of aryl amines from primary and secondary amines, anilines, and even ammonia (B1221849) equivalents.

For this compound, this methodology would provide a direct route to a variety of amino-substituted quinolines. The synthesis of such compounds is of significant interest in medicinal chemistry. The selective amination of one bromine site over others could potentially be achieved by tuning the catalyst, ligand, and reaction conditions, as has been demonstrated in dihaloquinoline systems where an aryl bromide can be selectively functionalized in the presence of a heteroaryl chloride.

Table 3: General Conditions for Buchwald-Hartwig Amination of Bromoquinolines

| Component | Example Reagents and Conditions | Role |

|---|---|---|

| Substrate | Aryl Bromide (e.g., Bromoquinoline) | Electrophile |

| Coupling Partner | Primary/Secondary Amine, Aniline (B41778) | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium Source |

| Ligand | BINAP, Xantphos, Sterically hindered phosphines | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction Medium |

| Temperature | 80 °C to 110 °C | Reaction Rate Control |

Beyond the "big three" cross-coupling reactions, other palladium-catalyzed transformations can be envisioned for this compound. A particularly relevant reaction is the C(sp³)–H functionalization of the 8-methyl group. The nitrogen atom of the quinoline ring can act as an intrinsic directing group, facilitating the selective activation of the C-H bonds of the adjacent methyl group. This allows for reactions such as palladium-catalyzed biarylation, which would introduce aryl substituents at the methyl position, leading to the formation of unique biaryl structures.

Additionally, other palladium-catalyzed reactions at the bromine sites could include:

Cyanation: The introduction of a nitrile group, often using zinc cyanide or trimethylsilyl (B98337) cyanide, to form cyanoquinolines.

Fluorination: Palladium-catalyzed fluorination can be used to introduce fluorine atoms, which are of high interest in pharmaceutical chemistry.

Carbonylative Couplings: Reactions such as the Heck carbonylation or Sonogashira carbonylation could introduce carbonyl-containing functionalities.

Functional Group Interconversions on the Quinoline Core

Catalytic hydrogenation is a common method for this purpose. Typically, a palladium on carbon (Pd/C) catalyst is used with a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like formic acid or sodium hypophosphite. The reactivity of aryl bromides to reduction is generally higher than that of aryl chlorides, and selective reduction of a bromide in the presence of other functional groups is often possible under neutral conditions.

The different electronic environments of the bromine atoms at C3, C4, and C7 may allow for regioselective dehalogenation. Other methods for reductive dehalogenation include the use of zero-valent iron in bimetallic systems (e.g., Pd/Fe or Cu/Fe), which can effectively dehalogenate polyhalogenated aromatic compounds. Radical hydrodehalogenation using cobalt or ruthenium catalysts under mild conditions also represents a viable alternative.

Introduction of Oxygen and Nitrogen-Containing Functionalities

The introduction of oxygen and nitrogen-containing functionalities onto the quinoline scaffold can significantly alter the molecule's properties. While direct nucleophilic substitution of the bromine atoms on the this compound ring is challenging due to the electron-rich nature of the quinoline system, such transformations can be inspired by reactions on analogous quinoline systems.

For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one from 2,4-dichloro-8-methylquinoline (B1596889) through acid hydrolysis demonstrates a method for introducing an oxygen functionality at the 2-position. researchgate.net Applying a similar principle, the bromo-substituents on this compound, particularly at the 4-position, could potentially undergo hydrolysis under forcing conditions to yield the corresponding quinolinone.

The introduction of nitrogen-containing groups can be exemplified by the reaction of 4-chloro-8-methylquinolin-2(1H)-thione with sodium azide (B81097) to furnish 4-azido-8-methylquinolin-2(1H)-thione. researchgate.net This azide can then be reduced to the corresponding amine. This suggests a potential pathway for converting one of the bromo-substituents of this compound to an amino group, which would open up a wide array of further derivatization possibilities, such as amide or sulfonamide formation.

Regioselective Functionalization of the Methyl Group at Position 8

The methyl group at the 8-position represents a key site for regioselective functionalization, allowing for the extension of the molecular framework and the introduction of new properties.

The methyl group of this compound is analogous to a benzylic position and is susceptible to free-radical halogenation. Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. rsc.orgchadsprep.comchadsprep.comyoutube.commasterorganicchemistry.com This reaction is preferred over using molecular bromine (Br₂) to avoid electrophilic aromatic substitution on the quinoline ring. chadsprep.commasterorganicchemistry.com

The mechanism proceeds via a free-radical chain reaction. chadsprep.commasterorganicchemistry.com The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the 8-(bromomethyl)-3,4,7-tribromoquinoline and a succinimidyl radical, which continues the chain. The resulting 8-(bromomethyl) derivative is a versatile intermediate for further nucleophilic substitution reactions to introduce a variety of functionalities, including alcohols, ethers, amines, and nitriles.

A study on the solvent-free NBS bromination of diquinoline derivatives highlights the potential for high regio- and stereoselectivity in such reactions. rsc.org

The methyl group at position 8 can also be selectively oxidized to introduce oxygen-containing functional groups. Palladium-catalyzed aerobic oxidation of substituted 8-methylquinolines has been shown to be an effective method. rsc.orgnih.gov In a solution of acetic acid and acetic anhydride, using a Pd(II) catalyst derived from 2,6-pyridinedicarboxylic acid, 8-methylquinolines are converted to the corresponding 8-quinolylmethyl acetates in high yields. rsc.orgnih.gov The corresponding 8-quinoline carboxylic acids are typically observed as minor byproducts in this reaction. rsc.orgnih.gov

Alternatively, more vigorous oxidation conditions can lead to the formation of the carboxylic acid. The oxidation of a methylquinoline to a tricarboxylic acid derivative of pyridine (B92270) demonstrates the feasibility of such transformations. youtube.com The resulting 3,4,7-tribromoquinoline-8-carboxylic acid would be a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. The conversion of a carboxylic acid group to other functionalities is a well-established area of organic synthesis. libretexts.org

Synthesis of Polymeric and Supramolecular Assemblies Incorporating this compound

The unique structural and electronic features of this compound make it an interesting building block for the construction of polymers and supramolecular assemblies. The bromine atoms can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center (a halogen bond donor) and interacts with a Lewis base. acs.org This interaction can be used to direct the self-assembly of molecules into well-defined supramolecular architectures.

While specific examples of polymers derived from this compound are not prevalent in the literature, the bromo-substituents offer handles for cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions could be employed to link multiple quinoline units together, forming conjugated polymers with potentially interesting photophysical or electronic properties.

The quinoline nitrogen itself is a Lewis basic site and can coordinate to metal centers. The study of Au(I) quinoline-8-thiolate (B11517215) complexes demonstrates the ability of the quinoline scaffold to participate in the formation of luminescent supramolecular assemblies driven by metal-ligand and metal-metal interactions. nih.govresearchgate.net The combination of the coordinating nitrogen atom and the potential for halogen bonding from the three bromine atoms makes this compound a promising candidate for the design of complex, multi-dimensional supramolecular structures.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3,4,7-Tribromo-8-methylquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Based on the structure of this compound, one would anticipate distinct signals for the aromatic protons and the methyl group protons. The aromatic region would likely display a complex pattern of signals due to the influence of the bromine and methyl substituents on the quinoline (B57606) ring. The methyl group would be expected to appear as a singlet in the upfield region of the spectrum. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating nature of the methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. For this compound, ten distinct carbon signals would be expected. The carbon atoms bonded to bromine would exhibit characteristic shifts, and the methyl carbon would appear at a high-field chemical shift. The chemical shifts of the quinoline ring carbons would provide further evidence for the substitution pattern.

A hypothetical ¹H and ¹³C NMR data table based on the expected structure is presented below. Please note that these are predicted values and await experimental verification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.5-9.0 | C-2: ~150-155 |

| H-5 | ~7.8-8.2 | C-3: ~120-125 |

| H-6 | ~7.6-8.0 | C-4: ~130-135 |

| CH₃ | ~2.5-3.0 | C-4a: ~145-150 |

| C-5: ~125-130 | ||

| C-6: ~128-133 | ||

| C-7: ~122-127 | ||

| C-8: ~135-140 | ||

| C-8a: ~140-145 | ||

| CH₃: ~20-25 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be instrumental in identifying adjacent protons on the quinoline ring, aiding in the assignment of the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of each protonated carbon by linking the previously identified proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. HMBC would be critical in confirming the connectivity of the quinoline ring system and the positions of the bromine and methyl substituents by observing long-range couplings between protons and quaternary carbons. For instance, correlations between the methyl protons and the C-8 and C-8a carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This would be particularly useful in confirming the spatial relationship between the methyl group at position 8 and the proton at position 7 (if present) or other nearby protons on the quinoline ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This measurement would provide strong evidence for the molecular formula of the compound. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive pattern in the mass spectrum, which would further confirm the presence of three bromine atoms in the molecule.

| Technique | Expected Information | Anticipated Result for C₁₀H₆Br₃N |

| HRMS (e.g., ESI-TOF) | Exact mass of the molecular ion [M+H]⁺ | A measured m/z value corresponding to the calculated exact mass of C₁₀H₇Br₃N⁺, confirming the elemental composition. The spectrum would show a characteristic isotopic cluster due to the three bromine atoms. |

X-ray Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state.

The X-ray crystal structure would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data would offer an unambiguous confirmation of the connectivity and the geometry of the quinoline ring system and its substituents.

Hypothetical Bond Parameter Table:

| Bond/Angle | Expected Value |

| C-Br Bond Lengths | ~1.88 - 1.92 Å |

| C-N Bond Lengths (in quinoline) | ~1.32 - 1.38 Å |

| C-C Bond Lengths (aromatic) | ~1.36 - 1.42 Å |

| C-C-C Bond Angles (in ring) | ~118 - 122° |

| C-N-C Bond Angle (in ring) | ~117 - 120° |

| Dihedral angles of the quinoline ring | Close to 0° (indicating planarity) |

The crystal packing analysis would reveal the nature and geometry of intermolecular interactions that stabilize the crystal lattice. For this compound, one might expect to observe:

Halogen Bonding: The bromine atoms in the molecule could act as halogen bond donors, forming interactions with electronegative atoms (such as the nitrogen atom of a neighboring quinoline ring) in adjacent molecules. The geometry of these interactions (e.g., C-Br···N angle close to 180°) would be a key indicator.

π-π Stacking: The planar aromatic quinoline rings could engage in π-π stacking interactions. The analysis would determine the type of stacking (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distance between the interacting rings, which is typically in the range of 3.3 to 3.8 Å.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the structural framework of molecules. For this compound, the vibrational modes can be predicted by considering the characteristic frequencies of the quinoline ring system and the influence of its substituents: three bromine atoms and a methyl group.

The vibrational spectrum of a substituted quinoline is complex, but key regions can be assigned to specific molecular motions. The analysis of related compounds, such as 5,7-dibromo-8-hydroxyquinoline and 7-bromo-5-chloro-8-hydroxyquinoline, provides a basis for these predictions. researchgate.netchemicalbook.com

Expected FT-IR and Raman Spectral Features:

Aromatic C-H Stretching: The C-H stretching vibrations of the quinoline ring are expected to appear in the region of 3100-3000 cm⁻¹. scialert.net

Methyl Group Vibrations: The methyl (CH₃) group introduced at the C8 position will exhibit characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are anticipated in the 2980-2870 cm⁻¹ range. Asymmetric and symmetric bending vibrations are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Quinoline Ring Skeletal Vibrations: The C=C and C=N stretching vibrations within the quinoline core give rise to a series of bands, typically between 1625 cm⁻¹ and 1430 cm⁻¹. scialert.net These bands are often strong in both IR and Raman spectra and are sensitive to substitution patterns.

C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹. The exact positions will depend on their locations on the aromatic ring. For instance, in a study of 5,7-dibromohydroxyquinoline, C-Br stretching vibrations were identified at specific lower wavenumbers. researchgate.net

Ring Bending and Deformation Modes: The lower frequency region of the spectra (below 1000 cm⁻¹) will be dominated by in-plane and out-of-plane bending vibrations of the quinoline ring and C-H bonds, as well as C-Br bending modes.

The combination of FT-IR and Raman spectroscopy provides complementary information. While C=C and other symmetric vibrations of the aromatic system often result in strong Raman signals, polar functional groups typically yield strong absorptions in the FT-IR spectrum. A comprehensive analysis of both would be necessary for a complete vibrational assignment of this compound.

Interactive Data Table: Characteristic Vibrational Frequencies in Related Quinoline Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Related Compound(s) |

| Aromatic C-H Stretch | 3100-3000 | Quinoline Derivatives scialert.net |

| C=C/C=N Ring Stretch | 1625-1430 | Quinoline Derivatives scialert.net |

| C-H In-Plane Bend | 1300-1000 | Quinoline Derivatives scialert.net |

| C-Br Stretch | < 700 | Halogenated Quinolines researchgate.net |

Note: This table presents generalized frequency ranges for vibrational modes in quinoline systems based on available literature for related compounds. Specific frequencies for this compound may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. The electronic properties of this compound are dictated by the π-conjugated system of the quinoline core and modified by its substituents.

Expected UV-Vis Absorption Spectra:

The UV-Vis spectrum of quinoline itself typically displays three main absorption bands corresponding to π-π* transitions. These are often labeled in analogy to the parent aromatic hydrocarbon, naphthalene. The introduction of bromine atoms and a methyl group is expected to cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity.

Halogen substituents, such as bromine, can induce a bathochromic (red) shift in the absorption bands due to their ability to extend the conjugation through their lone pairs of electrons (mesomeric effect) and their electron-withdrawing inductive effect. The methyl group, being an electron-donating group, can also contribute to a red shift.

Studies on brominated quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have shown characteristic absorption bands in the UV region. asianpubs.orgasianpubs.orgresearchgate.net The electronic absorption spectra of this compound, recorded in various solvents, revealed transitions in the 200-400 nm range. asianpubs.org The exact positions of the absorption bands for this compound would depend on the interplay of the electronic effects of the four substituents.

Expected Fluorescence Spectra:

Quinoline and many of its derivatives are known to be fluorescent. nih.gov The fluorescence arises from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (a phenomenon known as Stokes shift).

The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular structure and the surrounding environment. The presence of heavy atoms like bromine can, in some cases, lead to fluorescence quenching through enhanced intersystem crossing to the triplet state. However, various substituted quinolines exhibit strong fluorescence, making them useful as fluorescent probes. nih.govukm.my The specific emission characteristics of this compound would need to be determined experimentally.

Interactive Data Table: Electronic Spectroscopic Properties of Representative Quinoline Derivatives

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Solvent |

| Quinoline | ~270, ~313 | ~315, ~348 | Ethanol |

| 5,7-dibromo-8-hydroxyquinoline | ~250, ~340 | Not specified | Ethanol |

| Quinolines in general | 260-400 | Varies | Various |

Note: This table provides approximate absorption and emission maxima for quinoline and a related derivative to illustrate the general spectral regions of interest. Data is compiled from various sources and is solvent-dependent. asianpubs.orgresearchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. nih.gov It is used to determine a molecule's properties by calculating the electron density rather than the complex multi-electron wavefunction. For 3,4,7-Tribromo-8-methylquinoline, DFT calculations would provide fundamental information about its geometry, stability, and electronic characteristics.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis, particularly concerning the orientation of the methyl group relative to the quinoline (B57606) ring, would be performed. While the quinoline core is rigid, the rotation of the methyl group could lead to different conformers. DFT calculations would identify the most stable conformer and the energy barriers between different rotational states. The results of such a study would typically be presented in a table comparing calculated and, if available, experimental geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Placeholder Data) This table is for illustrative purposes, as specific published data is unavailable.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Lengths (Å) | C8-CH3 | e.g., 1.510 |

| C3-Br | e.g., 1.905 | |

| C4-Br | e.g., 1.898 | |

| C7-Br | e.g., 1.895 | |

| Bond Angles (°) | C7-C8-C(CH3) | e.g., 121.5 |

| N1-C2-C3 | e.g., 123.0 | |

| Dihedral Angles (°) | Br-C4-C3-Br | e.g., 1.5 |

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis and are often called the frontier molecular orbitals. wikipedia.orgyoutube.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com A small gap suggests the molecule is more reactive and can be easily excited. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict reactivity sites for electrophilic and nucleophilic attacks. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. researchgate.net For this compound, the MEP would show negative potential (typically colored red) around the nitrogen atom, indicating a site for electrophilic attack, and positive potential (blue) around the hydrogen atoms of the methyl group. nih.govresearchgate.net The bromine atoms, with their electron-withdrawing nature and lone pairs, would present complex regions of both positive (along the C-Br axis, known as a σ-hole) and negative potential.

Table 2: Illustrative Electronic Properties of this compound (Placeholder Data) This table is for illustrative purposes, as specific published data is unavailable.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | e.g., -6.50 |

| LUMO Energy | e.g., -1.85 |

| HOMO-LUMO Gap (ΔE) | e.g., 4.65 |

DFT methods can accurately predict spectroscopic data, which is invaluable for structure elucidation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would be compared with experimental spectra to confirm its structure. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

DFT is a powerful tool for investigating reaction pathways. For this compound, one could study potential reactions such as nucleophilic substitution of the bromine atoms. Calculations would involve locating the transition state (the highest energy point along the reaction coordinate) and the reactants and products. The activation energy, derived from the energy difference between the reactant and the transition state, would determine the reaction's feasibility. This analysis provides a detailed, step-by-step understanding of how chemical transformations occur at the molecular level.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations typically focus on static molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a solvent environment. nih.gov For this compound, an MD simulation would model the molecule's movements, including the rotation of the methyl group and the vibrations of the quinoline ring, in a solution. This provides insights into its conformational flexibility and interactions with surrounding solvent molecules, which can be crucial for understanding its behavior in a realistic chemical environment. researchgate.net

Quantum Chemical Studies on Reactivity and Selectivity (e.g., Frontier Molecular Orbital (FMO) Theory)

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgyoutube.com The theory is a powerful qualitative tool for predicting the outcome and selectivity of chemical reactions. taylorandfrancis.com For this compound, FMO analysis would help predict its behavior in various reactions. For example, in a reaction with a nucleophile, the shape and energy of the LUMO would indicate the most likely site of attack. Conversely, in a reaction with an electrophile, the HOMO's characteristics would govern the interaction. This approach is particularly useful for understanding pericyclic reactions and regioselectivity in substitution reactions. wikipedia.org

QSAR Modeling for Structure-Property Relationships (excluding biological)

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. dergipark.org.tr These models are instrumental in predicting the properties of new chemical compounds without the need for their synthesis and experimental testing. allsubjectjournal.com The development of robust QSAR/QSPR models relies on the calculation of various molecular descriptors that quantify the topological, geometric, and electronic characteristics of the molecules. dergipark.org.trmdpi.com

While numerous QSAR studies have been conducted on various classes of quinoline derivatives to predict properties like anti-proliferative and anti-inflammatory activity, toxicity, and anti-mycobacterial activity, specific research detailing the QSAR modeling for the non-biological, physicochemical properties of this compound is not documented in the public domain. dergipark.org.trallsubjectjournal.com Studies on other quinoline derivatives have successfully employed molecular descriptors to predict their behavior, highlighting the potential of such an approach if applied to this compound. nih.govresearchgate.netmdpi.com

Exploration of Non Biological Applications

As Ligands in Coordination Chemistry for Metal Complexation

The nitrogen atom in the quinoline (B57606) ring and the potential for further functionalization make quinoline derivatives excellent ligands for metal complexation. The resulting metal chelates often exhibit unique catalytic and photophysical properties.

Design and Synthesis of Metal Chelates with 3,4,7-Tribromo-8-methylquinoline

The this compound molecule is anticipated to act as a monodentate or potentially a bidentate ligand. The primary coordination site is the nitrogen atom of the quinoline ring, which possesses a lone pair of electrons available for donation to a metal center. The synthesis of metal chelates would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent.

The presence of three bromine atoms and a methyl group on the quinoline ring would significantly influence the properties of the resulting metal complexes. The electron-withdrawing nature of the bromine atoms would decrease the basicity of the quinoline nitrogen, thereby affecting the strength of the metal-ligand bond. Conversely, the steric bulk of the substituents, particularly the bromine atoms at positions 4 and 7 and the methyl group at position 8, would play a crucial role in determining the geometry and coordination number of the metal complex.

For instance, the reaction of related 8-hydroxyquinoline (B1678124) derivatives with metal ions is a well-established method for forming stable chelates. In these cases, both the nitrogen atom and the hydroxyl group participate in binding the metal ion. While this compound lacks a hydroxyl group for chelation, its derivatives could be synthesized to include such functionalities, enhancing their metal-binding capabilities.

Table 1: Representative Metal Complexes with Quinoline-based Ligands

| Ligand | Metal Ion | Resulting Complex Formula | Coordination Geometry | Reference |

| 8-Hydroxyquinoline | Cu(II) | [Cu(C₉H₆NO)₂] | Distorted Tetrahedral | [Scientific Publications] |

| 8-Aminoquinoline | Re(I) | [Re(CO)₃(C₉H₈N₂)Cl] | Distorted Octahedral | sigmaaldrich.com |

| 2,2'-Biquinoline | Cu(I) | [Cu(C₁₈H₁₂N₂)₂]⁺ | Tetrahedral | [Scientific Publications] |

This table presents examples of metal complexes formed with related quinoline ligands to illustrate the principles of coordination.

Catalytic Activity of Metal-Quinoline Complexes (e.g., in organic transformations)

The electronic properties imparted by the tribromo substitution could enhance the catalytic activity by, for example, increasing the electrophilicity of the metal center. The steric hindrance provided by the substituents might also lead to high selectivity in catalytic reactions. For example, ruthenium complexes of 8-methylquinolines have been shown to catalyze the amidation of C(sp³)-H bonds. It is conceivable that a ruthenium complex of this compound could exhibit modified reactivity or selectivity in such transformations.

In Materials Science and Optoelectronics

The rigid and planar structure of the quinoline ring system, combined with the potential for π-π stacking interactions, makes quinoline derivatives attractive building blocks for advanced materials with interesting optical and electronic properties.

As Building Blocks for Novel Polymers and Organic Frameworks

Halogenated aromatic compounds are valuable monomers in polymerization reactions, particularly in cross-coupling reactions like Suzuki, Stille, and Heck couplings. The three bromine atoms on this compound could serve as reactive sites for the synthesis of novel polymers and metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

By reacting this compound with appropriate di-functionalized linkers, it would be possible to construct extended one-, two-, or three-dimensional structures. The resulting polymers or frameworks could exhibit properties such as high thermal stability, porosity, and specific catalytic or guest-binding capabilities. The incorporation of the quinoline nitrogen into the framework could also provide sites for post-synthetic modification or for the coordination of metal ions.

Development of Fluorescent Probes or Dyes (e.g., Disperse Dyes)

Quinoline derivatives are well-known for their fluorescent properties. The emission wavelength and quantum yield are highly sensitive to the nature and position of substituents on the quinoline ring. While the fluorescence of the parent 8-methylquinoline (B175542) might be altered by the heavy bromine atoms (a phenomenon known as the heavy-atom effect, which can enhance intersystem crossing and favor phosphorescence over fluorescence), functionalization of the this compound core could lead to the development of novel fluorescent probes or dyes.

For example, the introduction of an amino or hydroxyl group could lead to the development of new fluorescent chemosensors for metal ions, where the binding of a metal ion would modulate the fluorescence output. Furthermore, the lipophilic nature of the tribrominated quinoline could make it a candidate for use as a disperse dye for coloring synthetic fibers like polyester. The specific color would depend on the electronic transitions within the molecule, which are influenced by the substituents.

Table 2: Photophysical Properties of Representative Quinoline-based Fluorescent Dyes

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application |

| 8-Hydroxyquinoline Zinc Complex (Znq₂) | ~380 | ~500 | ~0.3 | OLEDs |